Monoperoxysuccinic acid

CAS No.: 3504-13-0

Cat. No.: VC18413066

Molecular Formula: C4H6O5

Molecular Weight: 134.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3504-13-0 |

|---|---|

| Molecular Formula | C4H6O5 |

| Molecular Weight | 134.09 g/mol |

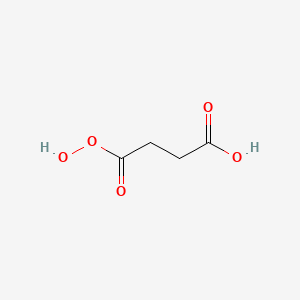

| IUPAC Name | 4-hydroperoxy-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C4H6O5/c5-3(6)1-2-4(7)9-8/h8H,1-2H2,(H,5,6) |

| Standard InChI Key | WBOQHFMXKCEWSQ-UHFFFAOYSA-N |

| Canonical SMILES | C(CC(=O)OO)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

Monoperoxysuccinic acid (CAS No. 3504-13-0) is a peroxygenated carboxylic acid with the systematic name 4-hydroperoxy-4-oxobutanoic acid. Its molecular formula, , corresponds to a molecular weight of 134.089 g/mol . The compound features a succinic acid backbone modified by a hydroperoxy group at the γ-position, conferring reactive oxygen species (ROS) activity.

Table 1: Key Physicochemical Properties of Monoperoxysuccinic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 3504-13-0 | |

| Molecular Formula | ||

| Molecular Weight | 134.089 g/mol | |

| Density | 1.2521 (estimate) | |

| Melting Point | 107°C | |

| Boiling Point | 167.16°C (estimate) | |

| Refractive Index | 1.3920 (estimate) |

Synonyms for MPSA include 3-carboxypropaneperoxoic acid and 4-Peroxy-4-Oxobutanoic Acid, reflecting its structural relationship to succinic acid . Its Wikidata identifier (Q83060349) and DSSTox Substance ID (DTXSID90188548) facilitate cross-referencing in chemical databases .

Synthesis and Production Methodologies

Oxidation of Succinic Anhydride

The primary synthesis route involves the oxidation of succinic anhydride using 70% hydrogen peroxide () under catalyst-free conditions . This reaction proceeds via nucleophilic attack by peroxide on the anhydride, yielding MPSA as a solid precipitate. Key steps include:

-

Reagent Mixing: Succinic anhydride and are combined in a stoichiometric ratio.

-

Temperature Control: The exothermic reaction is maintained at 25–30°C to prevent thermal decomposition.

-

Crystallization: The product is isolated via vacuum filtration and recrystallized from ethanol .

This method achieves a yield of 67.4% under optimized conditions, with purity confirmed by infrared (IR) spectroscopy and -NMR .

Industrial-Scale Considerations

Industrial production emphasizes solvent recovery and waste minimization. Reactive distillation is employed to dehydrate byproducts, enabling the recycling of succinic anhydride . Process parameters such as reaction time (4–6 hours) and acetic acid co-solvent concentration (20–30 vol%) critically influence yield and purity .

Applications in Organic Synthesis

Oxidation of Cyclohexanone to ε-Caprolactone

MPSA serves as a green oxidant in the synthesis of ε-caprolactone (ε-CL), a monomer for biodegradable polycaprolactone. Chen et al. (2013) demonstrated that MPSA oxidizes cyclohexanone to ε-CL with exceptional efficiency .

Table 2: Performance Metrics of MPSA in ε-CL Synthesis

| Parameter | Optimal Value |

|---|---|

| MPSA:Cyclohexanone Ratio | 1.2:1 |

| Acetic Acid Dosage | 25 vol% |

| Reaction Temperature | 70°C |

| Reaction Time | 5 hours |

| Cyclohexanone Conversion | 98.1% |

| ε-CL Yield | 97.5% |

| Selectivity | 99.4% |

This heterogeneous system avoids toxic catalysts, aligning with green chemistry principles. The high selectivity minimizes byproducts, simplifying downstream purification .

Role in Epoxidation and Hydroxylation

MPSA’s peroxy group enables electrophilic oxidation of alkenes to epoxides and allylic alcohols to diols. For example, styrene epoxidation proceeds via a concerted mechanism, with MPSA acting as both oxygen donor and proton shuttle.

Physical and Chemical Properties

Stability and Reactivity

MPSA is thermally labile, decomposing above 110°C to succinic acid and oxygen . Its aqueous solutions are acidic (pH ≈ 2.5–3.0), with the peroxy group susceptible to hydrolysis under alkaline conditions. Storage at 4°C in amber glass containers is recommended to mitigate radical-induced degradation.

Solubility Profile

MPSA exhibits moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) but limited solubility in water (≈5 g/L at 25°C) . This property facilitates its use in heterogeneous reaction systems, where it acts as a solid-phase oxidant .

Future Directions and Research Opportunities

Biocatalytic Applications

MPSA’s compatibility with enzymatic systems remains underexplored. Potential applications include:

-

Enzyme-Mediated Oxidations: Leveraging peroxidases for stereoselective reactions.

-

Biodegradable Polymers: Enhancing ε-CL production via immobilized enzyme reactors.

Environmental Impact Mitigation

Research into MPSA’s environmental fate is critical. Aerobic degradation pathways likely involve perhydrolysis to succinic acid, but ecotoxicological studies are needed to assess aquatic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume